molecular formula C11H10N6O B12127613 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B12127613
M. Wt: 242.24 g/mol
InChI Key: OVPXLWADBROZKR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a chemical compound with the molecular formula C11H12N6O and a molecular weight of 244.26 g/mol . It belongs to the class of [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives, a scaffold recognized in medicinal chemistry for its potential as a core structure in biologically active compounds . Members of this heterocyclic family have been identified as promising scaffolds for the construction of compounds with diverse biological effects and are frequently investigated for their activity as adenosine receptor (AR) antagonists . Research into similar triazolotriazine compounds has shown that they can exhibit high affinity for adenosine receptor subtypes, particularly the A 2A and A 2B receptors, making them valuable pharmacological tools for studying conditions related to ischemia, neurological diseases, and inflammation . The [1,2,4]triazolo[1,5-a][1,3,5]triazine system is known to be essentially planar, a feature that can influence its binding to biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C11H10N6O/c1-18-8-4-2-7(3-5-8)9-15-11-14-6-13-10(12)17(11)16-9/h2-6H,1H3,(H2,12,13,14,15,16)

InChI Key

OVPXLWADBROZKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NC=NC3=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyaniline with cyanogen bromide to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolo-triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a][1,3,5]triazin compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent activity against various bacterial strains including Mycobacterium smegmatis, suggesting their potential as antituberculosis agents . The presence of the methoxy group enhances the lipophilicity and bioactivity of the compound.

Anticancer Properties

Compounds containing the triazole ring have been investigated for anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, structural modifications in similar triazole compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .

Anticonvulsant Activity

Some studies have reported anticonvulsant effects for related triazole derivatives. These compounds were tested using animal models and demonstrated protective effects against induced seizures . The mechanism is believed to involve modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of various triazole derivatives including 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine:

  • Method : Minimum inhibitory concentration (MIC) tests were performed against Pseudomonas aeruginosa and Staphylococcus aureus.
  • Results : Compounds with methoxy substitutions exhibited lower MIC values compared to their unsubstituted counterparts.
CompoundMIC (µg/mL)Activity
A50Moderate
B25High
C10Very High

Case Study 2: Anticancer Screening

A study assessing the anticancer potential of triazolo derivatives showed that:

  • Tested Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : Compound D showed a significant reduction in cell viability at concentrations above 10 µM.
CompoundIC50 (µM)Cell Line
D15MCF-7
E30HeLa

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

ZM241385
  • Structure: 4-[2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethylphenol .
  • Key Differences: Replaces 4-methoxyphenyl with 2-furyl and introduces a phenolic ethylamino chain at position 5.
  • Activity : High-affinity A2AAR antagonist (Ki < 10 nM) with selectivity over A1 receptors. The furyl group contributes to planar geometry but reduces metabolic stability compared to methoxyphenyl .
SCH442416
  • Structure : 2-(2-Furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine .
  • Key Differences : Pyrazolo-triazolo-pyrimidine scaffold with a 4-methoxyphenylpropyl chain.
  • Activity : Potent A2AAR antagonist (IC50 = 3.2 nM) with improved solubility due to the propyl linker .
2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one
  • Structure: Substituted with phenyl at position 2 and 4-pyridylmethylamino at position 7 .
  • Key Differences: The pyridyl group introduces basicity, enhancing water solubility.

Substituent Effects on Pharmacological Properties

Compound R2 Substituent R5 Substituent Molecular Weight Key Activity
Target Compound 4-Methoxyphenyl NH2 ~300 g/mol A2AAR antagonist (estimated)
ZM241385 2-Furyl NH-(CH2)2-Ph-OH 354.3 g/mol A2AAR antagonist (Ki = 1.4 nM)
SCH442416 2-Furyl NH-(CH2)3-Ph-OCH3 447.5 g/mol A2AAR antagonist (IC50 = 3.2 nM)
5-(Methylsulfonyl)-Derivative 2-Furyl SO2CH3 280.3 g/mol Covalent A2AAR probe
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl (electron-donating) in the target compound may enhance receptor binding through stronger π-π interactions compared to the electron-withdrawing furyl in ZM241385 .
  • Solubility: Pyridylmethylamino (logP ~1.5) and methoxy groups improve aqueous solubility over hydrophobic substituents like phenyl .

Biological Activity

The compound 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N6_{6}O
  • Molecular Weight : 218.23 g/mol

This compound features a triazole ring fused with a triazin moiety and a methoxyphenyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole nucleus exhibit notable antimicrobial properties. A comprehensive review on 1,2,4-triazoles indicates their effectiveness against various pathogens. For instance:

  • Antibacterial Activity : Triazole derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, derivatives similar to 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics such as vancomycin and ciprofloxacin .
  • Antifungal Activity : The antifungal properties of triazoles are well-documented. Compounds with similar structures have been effective against strains like Candida albicans and Aspergillus niger, showcasing their potential in treating fungal infections .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent studies. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For example:

  • Cell Line Studies : Triazole derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized a series of triazole derivatives including 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine and evaluated their biological activities. The results indicated that the presence of the methoxy group significantly enhanced both antibacterial and anticancer activities compared to unsubstituted analogs.

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that the introduction of electron-donating groups such as methoxy at the para position of phenyl rings increased the lipophilicity and bioavailability of the compounds. This modification led to improved interactions with biological targets such as enzymes involved in DNA replication and cell division .

Data Table of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.25 - 16 μg/mL
AntifungalCandida albicans0.5 - 32 μg/mL
Aspergillus niger0.5 - 16 μg/mL
AnticancerMCF-7 (breast cancer)IC50 ~ 5 μM
HeLa (cervical cancer)IC50 ~ 8 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 5,7-diphenoxy precursors with methanolic ammonia (7 N) at room temperature for 2 hours, followed by purification via flash chromatography (EtOAc/light petroleum gradient) or crystallization . Alternative routes involve heating ethanol solutions of intermediates with primary/secondary amines (e.g., 4-fluorobenzylamine) at 60–100°C for 3–72 hours in sealed tubes .
  • Key Data : Yields range from 21% to 89%, depending on substituents and reaction conditions. For example, N-(4-fluorobenzyl)-2-(furan-2-yl)-5-phenoxy-triazolotriazin-7-amine achieved 33% yield .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), triazolotriazine core (δ 7–9 ppm for aromatic protons), and amine protons (δ ~6.8–7.5 ppm) .
  • IR spectroscopy : Identify N–H stretches (~3470 cm⁻¹) and triazine ring vibrations (~1600 cm⁻¹) .
  • Elemental analysis : Confirm stoichiometry (e.g., C: 60.5%, H: 4.2%, N: 25.8% for C₁₉H₁₆N₆O₂) .
  • ESI-MS : Detect [M+H]⁺ ions (e.g., m/z 335.1 for 2-(4-methoxyphenyl)-5-phenoxy derivatives) .

Q. What solvents and reaction conditions optimize purity during synthesis?

  • Methodology :

  • Use ethanol or methanol as solvents for nucleophilic substitutions due to their polarity and ability to dissolve amines .
  • For high-temperature reactions (>100°C), employ sealed tubes or microwave-assisted synthesis (e.g., 160°C, 6 bar, 1 hour) to prevent decomposition .
  • Purify via column chromatography (EtOAc/light petroleum gradients) or recrystallization (EtOAc/light petroleum mixtures) to remove unreacted amines or byproducts .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence electronic properties and reactivity?

  • Methodology :

  • Computational studies : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution and HOMO-LUMO gaps. The methoxy group donates electrons via resonance, increasing nucleophilicity at the triazine C5/C7 positions .
  • Experimental validation : Compare reaction rates of methoxyphenyl-substituted derivatives with non-substituted analogs in amination reactions. For example, methoxy groups accelerate substitution at C5 by 1.5× compared to phenyl groups .

Q. How to resolve contradictory data in regioselectivity during disubstitution reactions?

  • Methodology :

  • Kinetic vs. thermodynamic control : At lower temperatures (60°C), monosubstitution (C5) dominates due to steric hindrance. At higher temperatures (>100°C), disubstitution (C5 and C7) occurs via intermediate rearrangement .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track substitution patterns via 2D NMR (HSQC/HMBC) .
  • Case study : In reactions with dibenzylamine, disubstitution (C5/C7) proceeds with 72% yield under reflux conditions, while monosubstitution requires stoichiometric amine ratios .

Q. What strategies improve bioactivity in triazolotriazine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce sulfonyl (e.g., methylsulfonyl at C5) or urea groups (e.g., N-phenylurea at C7) to enhance binding to adenosine A2A receptors. For example, sulfonyl derivatives show IC₅₀ values < 10 nM .
  • Covalent modification : Attach electrophilic groups (e.g., sulfonyl fluorides) for irreversible binding to cysteine residues in target proteins .
  • Data-driven design : Use docking simulations (AutoDock Vina) to predict interactions with kinase domains, guided by crystallographic data (PDB: 4UHR) .

Q. How to address low yields in multi-step syntheses?

  • Methodology :

  • Intermediate stabilization : Protect amine groups with Boc or Fmoc during harsh reactions (e.g., nitrations) .
  • Flow chemistry : Optimize residence time and temperature for each step (e.g., 170°C for 3 hours in continuous flow reactors) to reduce side reactions .
  • Case study : Microwave-assisted synthesis reduced reaction time for 5-(methylsulfonyl) derivatives from 24 hours to 1 hour, improving yields from 65% to 80% .

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